3-(Benzofuran-2-yl)-6-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 1707563-61-8
Cat. No.: VC0350081
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707563-61-8 |
|---|---|
| Molecular Formula | C14H12N4OS |
| Molecular Weight | 284.34g/mol |
| IUPAC Name | 3-(1-benzofuran-2-yl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C14H12N4OS/c1-8(2)13-17-18-12(15-16-14(18)20-13)11-7-9-5-3-4-6-10(9)19-11/h3-8H,1-2H3 |
| Standard InChI Key | GEBYYXYWULUBAN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Introduction
Structural Characteristics and Chemical Properties
Chemical Structure and Nomenclature
3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b][1,3,] thiadiazole belongs to the class of fused heterocyclic compounds containing a triazolo[3,4-b] thiadiazole core. The molecular structure features a benzofuran moiety attached at the 3-position of the triazolothiadiazole ring system, with an isopropyl group at the 6-position. The central triazolothiadiazole ring system contains five nitrogen atoms and one sulfur atom arranged in a fused bicyclic structure.
Similar triazolothiadiazole compounds typically exhibit a planar central heterocyclic ring system. For instance, research on related compounds indicates that the triazolo[3,4-b][1,3,] thiadiazole core (containing S/C/N atoms) is nearly planar and shows specific dihedral angles to attached aromatic rings . This planarity contributes to the compound's ability to interact with biological targets through various non-covalent interactions.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the physicochemical properties of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole are presented in Table 1.
Table 1. Predicted Physicochemical Properties of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄OS |
| Molecular Weight | 296.35 g/mol |
| Physical Appearance | Crystalline solid |
| Melting Point | Approximately 180-185°C |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol |
| Log P | 3.2-3.6 |
| pKa | 8.1-8.5 |
| UV Absorption | λmax ≈ 290-310 nm |
The compound's heterocyclic nature confers both hydrophilic and hydrophobic characteristics, which influence its pharmacokinetic profile. The benzofuran moiety contributes to the lipophilicity, while the triazolothiadiazole system provides potential hydrogen bonding sites.
Synthetic Methodologies
General Synthetic Approaches for Triazolothiadiazole Derivatives
The synthesis of triazolo[3,4-b] thiadiazole derivatives typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazoles with various reagents. Several synthetic routes have been reported in the literature for compounds with similar structural frameworks .
One common approach involves the condensation of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with phenacyl bromides in absolute ethanol, as demonstrated in the synthesis of similar derivatives . This method has been applied to generate various 6-aryl-7H-1,2,4-triazolo[3,4-b] -thiadiazines with different substituents at the 3-position.
Proposed Synthesis of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole
Based on established synthetic methods for similar compounds, the synthesis of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole likely involves a multi-step process as outlined in Figure 1. The synthesis would typically begin with the preparation of a 4-amino-5-mercapto-3-(benzofuran-2-yl)-1,2,4-triazole intermediate, followed by cyclization with an appropriate isopropyl-containing reagent.
A detailed synthetic route would involve:
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Synthesis of benzofuran-2-carbohydrazide from benzofuran-2-carboxylic acid
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Formation of 4-amino-5-mercapto-3-(benzofuran-2-yl)-1,2,4-triazole through reaction with carbon disulfide and hydrazine hydrate
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Cyclization with an isopropyl-containing reagent (such as isobutyraldehyde or isobutyryl chloride) to form the final product
Alternative Synthetic Methods
Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating methods for the preparation of triazolothiadiazole derivatives. This approach significantly reduces reaction time and often improves yields . Solid-state synthesis has also been reported for similar compounds, offering advantages in terms of environmental impact and operational simplicity.
Table 2. Comparison of Synthetic Methods for Triazolothiadiazole Derivatives
| Synthetic Method | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Conventional Heating | Reflux in ethanol, 4-6 hours | Well-established procedure | Longer reaction time, moderate yields |
| Microwave Irradiation | 100-120°C, 10-15 minutes | Faster reaction, higher yields | Requires specialized equipment |
| Solid-State Synthesis | Grinding, minimal solvent | Environmentally friendly, simple operation | Potential scale-up challenges |
| One-Pot Synthesis | Sequential addition of reagents | Fewer isolation steps | Purification may be complicated |
Biological Activities and Applications
Pharmacological Profile
Compounds containing the triazolo[3,4-b] thiadiazole scaffold are known for their diverse biological activities. While specific data for 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole is limited, related compounds have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and analgesic properties .
The incorporation of the benzofuran moiety is particularly significant, as benzofuran derivatives are recognized for their broad spectrum of biological activities. Research on benzofurancarboxamides has shown promising anticancer activity , suggesting that 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole may exhibit similar properties.
Antimicrobial Activity
Triazolothiadiazole derivatives have demonstrated significant antimicrobial activity against various microorganisms. For instance, 3-[(1H-indol-3-yl)methyl]-6-aryl-7H-1,2,4-triazolo[3,4-b] thiadiazines have shown higher antimicrobial activity against Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata compared to triazole derivatives .
Table 3. Predicted Antimicrobial Activity of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole Based on Similar Compounds
| Microbial Strain | Predicted MIC Range (µg/mL) | Comparison to Standard Drugs |
|---|---|---|
| Gram-positive bacteria | 4-16 | Moderate to good activity |
| Gram-negative bacteria | 8-32 | Moderate activity |
| Fungal species | 16-64 | Moderate activity |
| Drug-resistant strains | 32-128 | Variable activity |
Anticancer Properties
The anticancer potential of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole can be inferred from studies on related compounds. Triazolothiadiazoles have demonstrated cytotoxic activity against various cancer cell lines through multiple mechanisms, including inhibition of key enzymes involved in cell proliferation.
The benzofuran moiety, in particular, contributes significantly to anticancer activity. Benzofurancarboxamides have shown promising results in anticancer screening, suggesting that 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole could exhibit similar properties .
Structure-Activity Relationship Studies
Key Structural Features Influencing Biological Activity
The biological activity of triazolothiadiazole derivatives is influenced by several structural factors:
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The nature of the substituent at the 3-position (benzofuran-2-yl in our compound)
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The substituent at the 6-position (isopropyl in our compound)
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The planarity of the triazolothiadiazole ring system
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The presence of hydrogen bond donors and acceptors
Studies on similar compounds have shown that the substituent at the 3-position significantly affects antimicrobial activity, with heterocyclic moieties generally enhancing potency . The benzofuran group at this position in 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole likely contributes to its biological profile through increased lipophilicity and potential for π-stacking interactions with biological targets.
Molecular Docking and Computational Studies
Computational studies can provide insights into the binding modes and interactions of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole with various biological targets. Based on the structural features, potential binding interactions include:
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Hydrogen bonding through nitrogen atoms in the triazolothiadiazole ring
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π-π stacking interactions via the benzofuran moiety
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Hydrophobic interactions through the isopropyl group
These interactions could explain the observed or predicted biological activities of the compound and provide direction for further structural optimization.
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole typically involves various spectroscopic techniques. Based on data from similar compounds, expected spectroscopic characteristics are presented below.
Table 4. Predicted Spectroscopic Data for 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole
| Spectroscopic Method | Expected Signals/Peaks |
|---|---|
| IR (cm⁻¹) | 3050-3100 (aromatic C-H), 2950-2970 (aliphatic C-H), 1580-1620 (C=N), 1540-1560 (C=C), 1450-1470 (C-N), 690-710 (C-S) |
| ¹H NMR (δ, ppm) | 7.80-8.00 (benzofuran-H), 7.50-7.70 (benzofuran-H), 7.20-7.40 (benzofuran-H), 3.20-3.40 (CH, isopropyl), 1.30-1.50 (CH₃, isopropyl) |
| ¹³C NMR (δ, ppm) | 165-170 (C-3 triazole), 155-160 (C-6 thiadiazole), 150-155 (benzofuran C-2), 145-150, 125-140 (aromatic carbons), 30-35 (CH, isopropyl), 20-25 (CH₃, isopropyl) |
| Mass Spectrum (m/z) | 296 [M]⁺, molecular ion peak |
X-ray Crystallography
X-ray crystallography provides crucial information about the three-dimensional structure of triazolothiadiazole derivatives. Based on studies of similar compounds, 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole would likely display a nearly planar triazolothiadiazole ring system, with specific dihedral angles between this core and the attached benzofuran moiety .
Future Research Directions
Advanced Delivery Systems
The development of novel drug delivery systems for 3-(Benzofuran-2-yl)-6-isopropyl- triazolo[3,4-b] thiadiazole represents an important research direction. Potential approaches include:
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Nanoparticle-based delivery to enhance solubility and target specificity
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Development of prodrugs to improve pharmacokinetic properties
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Conjugation with targeting ligands for site-specific delivery
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Incorporation into polymeric systems for controlled release
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